An In-depth Technical Guide to m-PEG9-Amine for Drug Development Professionals
An In-depth Technical Guide to m-PEG9-Amine for Drug Development Professionals
Core Principles, Applications, and Experimental Protocols
December 2025
Abstract
This technical guide provides a comprehensive overview of m-PEG9-Amine, a heterobifunctional linker integral to the advancement of targeted therapeutics. With a monodisperse chain of nine polyethylene glycol (PEG) units, this reagent offers a balance of hydrophilicity and a defined spatial orientation, making it a critical component in the design of sophisticated drug delivery systems. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the chemical properties, synthesis, and applications of m-PEG9-Amine. Detailed experimental protocols for its conjugation and its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are presented, supplemented by quantitative data and visual diagrams to facilitate a deeper understanding of its utility in modern drug discovery.
Introduction
The landscape of modern pharmacology is increasingly dominated by targeted therapies, which promise enhanced efficacy and reduced off-target toxicity. Within this paradigm, the role of chemical linkers has become paramount. These molecular bridges connect potent therapeutic agents to targeting moieties, ensuring precise delivery to the site of action. m-PEG9-Amine, a methoxy-terminated polyethylene glycol with a terminal primary amine, has emerged as a versatile and highly valuable tool in this context.
The defining feature of m-PEG9-Amine is its discrete chain of nine ethylene glycol units. This specific length provides a number of advantages, including increased aqueous solubility of the resulting conjugate, reduced immunogenicity, and improved pharmacokinetic profiles.[1] The terminal amine group offers a reactive handle for covalent attachment to a variety of functional groups, most notably carboxylic acids and their activated esters, enabling the stable linkage of payloads and targeting ligands.[2][3]
This guide will delve into the technical specifications of m-PEG9-Amine, its applications in the synthesis of ADCs and PROTACs, and provide detailed, actionable experimental protocols for its use in the laboratory.
Core Properties of m-PEG9-Amine
A thorough understanding of the physicochemical properties of m-PEG9-Amine is essential for its effective application. These properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-amine | [3] |
| Synonyms | m-PEG9-NH2, Methoxy-PEG9-amine | [4] |
| CAS Number | 211859-73-3 | [2][3] |
| Molecular Formula | C19H41NO9 | [2][3][5] |
| Molecular Weight | 427.54 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | Typically >95% or >98% | [2][5] |
| Solubility | Soluble in water, DMSO, DMF | [6] |
| Storage | -20°C for long-term storage | [2][3] |
Structural Information
| Feature | Description |
| Structure | A linear chain of nine ethylene glycol units capped with a methoxy group at one end and a primary amine at the other. |
| SMILES | NCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
| InChI Key | FYQAZBUDEOSOFG-UHFFFAOYSA-N |
Applications in Drug Development
The unique properties of m-PEG9-Amine make it a highly sought-after linker in the development of targeted therapies. Its primary applications are in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic payload directly to cancer cells. They consist of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic drug, and a chemical linker that connects the two. The linker is a critical component that influences the stability, solubility, and efficacy of the ADC.[3][7]
m-PEG9-Amine can be incorporated into ADC design as part of the linker. The amine functionality allows for its conjugation to the cytotoxic payload, which often contains a carboxylic acid group, or to another part of the linker construct. The PEG chain enhances the hydrophilicity of the ADC, which can mitigate aggregation and improve its pharmacokinetic profile.[1]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][8] The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[9]
m-PEG9-Amine is an ideal candidate for the linker component of PROTACs. Its flexibility and hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.[10] The terminal amine group provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand.
Experimental Protocols
The following protocols provide a general framework for the use of m-PEG9-Amine in common bioconjugation reactions. It is important to note that these are starting points, and optimization of reaction conditions may be necessary for specific applications.
Conjugation of m-PEG9-Amine to a Carboxylic Acid using EDC/NHS Chemistry
This two-step protocol is widely used to form a stable amide bond between the amine group of m-PEG9-Amine and a carboxylated molecule or surface.[11][12]
Materials:
-
m-PEG9-Amine
-
Carboxylic acid-containing molecule (e.g., a drug, a dye, or a carboxylated surface)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Prepare a stock solution of m-PEG9-Amine in DMF or DMSO.
-
Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer or water.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add EDC (typically 1.2-1.5 molar excess over the carboxylic acid).
-
Immediately add NHS (or sulfo-NHS) (typically 1.2-1.5 molar excess over the carboxylic acid).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step forms a more stable NHS ester intermediate.[11]
-
-
Conjugation with m-PEG9-Amine:
-
Add the m-PEG9-Amine solution to the activated carboxylic acid mixture. A molar excess of m-PEG9-Amine (e.g., 2-10 fold) is often used to drive the reaction to completion.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add Quenching Buffer to the reaction mixture to deactivate any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC) to remove excess reagents and byproducts.
-
Reaction of m-PEG9-Amine with an NHS Ester
This is a more direct method for forming an amide bond, as the carboxylic acid has been pre-activated.
Materials:
-
m-PEG9-Amine
-
NHS ester-containing molecule
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5
-
Anhydrous DMF or DMSO
Procedure:
-
Preparation of Reagents:
-
Dissolve the NHS ester-containing molecule in anhydrous DMF or DMSO immediately before use, as NHS esters are susceptible to hydrolysis.
-
Dissolve m-PEG9-Amine in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester to the m-PEG9-Amine solution. The molar ratio of NHS ester to amine will depend on the specific molecules being conjugated but is often in the range of 1:1 to 1:1.5.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The progress of the reaction can be monitored by LC-MS or TLC.[13][14]
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, SEC, or HPLC.
-
Conclusion
m-PEG9-Amine is a powerful and versatile tool in the field of drug development. Its well-defined structure, hydrophilicity, and reactive amine handle make it an invaluable component in the design and synthesis of advanced therapeutic modalities such as ADCs and PROTACs. The experimental protocols provided in this guide offer a starting point for researchers to incorporate m-PEG9-Amine into their drug discovery workflows. As the demand for targeted therapies continues to grow, the importance of precisely engineered linkers like m-PEG9-Amine will undoubtedly increase, paving the way for the development of safer and more effective medicines.
References
- 1. adcreview.com [adcreview.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. oceannanotech.com [oceannanotech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 8. biocat.com [biocat.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
